

Synthesis of 5-Bromo-3-cyanoindole: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-3-cyanoindole*

Cat. No.: *B1352206*

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This guide provides a comprehensive overview of a robust and high-yielding method for the synthesis of **5-Bromo-3-cyanoindole**, a key intermediate in the development of various pharmacologically active compounds. The primary focus of this document is the direct C3-cyanation of 5-bromoindole.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry. The introduction of a cyano group at the C3 position of the indole ring, particularly in substituted indoles like 5-bromoindole, provides a versatile handle for further chemical modifications, leading to the synthesis of diverse molecular architectures. This guide details a highly efficient and well-documented procedure for the synthesis of **5-Bromo-3-cyanoindole** from readily available 5-bromoindole.

Reaction Scheme

The described synthesis involves the reaction of 5-bromoindole with chlorosulfonyl isocyanate (CSI) followed by treatment with N,N-dimethylformamide (DMF). This two-step, one-pot procedure affords the desired **5-Bromo-3-cyanoindole** in high yield.

Experimental Protocol

This section details the laboratory procedure for the synthesis of **5-Bromo-3-cyanoindole** from 5-bromoindole.

Materials:

- 5-bromoindole
- Anhydrous acetonitrile (CH_3CN)
- Chlorosulfonyl isocyanate (CSI)
- Anhydrous N,N-dimethylformamide (DMF)
- Petroleum ether
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice-water

Procedure:

- To a solution of 5-bromoindole (6.8 mmol) in anhydrous acetonitrile (6.0 mL), slowly add chlorosulfonyl isocyanate (CSI) (0.63 mL, 7.25 mmol) dropwise at 0 °C.[1]
- Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.[1]
- Subsequently, add anhydrous dimethylformamide (DMF) (1.3 mL, 170.0 mmol) dropwise to the reaction mixture.[1]
- Continue stirring at 0 °C for an additional 2 hours.[1]
- Upon completion of the reaction, pour the mixture into ice-water.[1]
- Collect the resulting precipitate by filtration.[1]
- Dry the precipitate over anhydrous Na_2SO_4 .[1]
- Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (40/60) or pure ethyl acetate as the eluent to afford the target product, **5-bromo-3-cyanoindole**.[1]

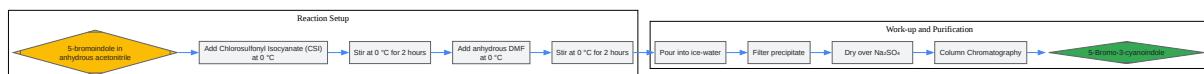
Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **5-Bromo-3-cyanoindole**.

Parameter	Value	Reference
Starting Material	5-bromoindole	[1]
Key Reagents	Chlorosulfonyl isocyanate (CSI), DMF	[1]
Solvent	Anhydrous acetonitrile	[1]
Reaction Temperature	0 °C	[1]
Reaction Time	4 hours	[1]
Yield	91%	[1]
Purification Method	Column chromatography	[1]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **5-Bromo-3-cyanoindole**.



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References

- 1. 5-Bromo-3-cyanoindole synthesis - chemicalbook [chemicalbook.com]
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